1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-
Description
The TBDMS group acts as a protective moiety for the pyrrolopyridine nitrogen, enhancing stability during synthetic modifications .
Properties
Molecular Formula |
C13H19BrN2Si |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
(3-bromopyrrolo[2,3-b]pyridin-1-yl)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H19BrN2Si/c1-13(2,3)17(4,5)16-9-11(14)10-7-6-8-15-12(10)16/h6-9H,1-5H3 |
InChI Key |
ZWLCHPQCXQNPGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=C(C2=C1N=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
The preparation of 1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- involves multiple steps, typically starting from pyrrolo[2,3-b]pyridine or related azaindole scaffolds. The key synthetic strategies include selective bromination, silyl protection of the pyrrole nitrogen, and palladium-catalyzed Suzuki coupling reactions. The following sections detail these methods.
The introduction of the tert-butyldimethylsilyl (TBDMS) protecting group on the pyrrole nitrogen is a critical step to enhance the compound's stability and modulate its reactivity in subsequent reactions.
-
- TBDMS chloride (tert-butyldimethylsilyl chloride)
- Base such as imidazole or triethylamine
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Temperature: 0 °C to room temperature
- Reaction time: 1 to 12 hours
Mechanism:
The nitrogen atom of the pyrrole ring acts as a nucleophile, attacking the silicon atom of TBDMS chloride, facilitated by the base which scavenges the generated HCl.Outcome:
Formation of 1-[(1,1-dimethylethyl)dimethylsilyl]-pyrrolo[2,3-b]pyridine derivatives with high regioselectivity and yield.
Selective Bromination at the 3-Position
The bromination at the 3-position of the pyrrolo[2,3-b]pyridine core is achieved using brominating agents under controlled conditions to avoid polybromination or side reactions.
-
- Bromine (Br2) in chloroform or other organic solvents
- Alternatively, N-bromosuccinimide (NBS) with a base such as triethylamine
- Temperature: 0 °C to room temperature
- Reaction time: 10 minutes to 16 hours depending on reagent and conditions
-
- Bromine is added dropwise to a solution of the silyl-protected pyrrolo[2,3-b]pyridine in chloroform at 0 °C.
- The reaction mixture is stirred until completion (monitored by TLC or HPLC).
- Alternatively, NBS is used in the presence of triethylamine in dichloromethane or THF at room temperature.
Outcome:
Regioselective bromination at the 3-position, yielding 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-pyrrolo[2,3-b]pyridine.
The Suzuki coupling is a pivotal step for further functionalization of the brominated pyrrolo[2,3-b]pyridine derivatives, enabling the introduction of various aryl or heteroaryl groups at the 5-position or other positions.
-
- 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-pyrrolo[2,3-b]pyridine as the aryl halide
- Boronic acids or boronate esters (e.g., phenylboronic acid)
- Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
- Base: Potassium carbonate (K2CO3)
- Solvent mixture: Dioxane/water (typically 2.5:1)
- Temperature: 80 °C to reflux
- Reaction time: 1 to 16 hours
- Atmosphere: Nitrogen or inert gas to prevent oxidation
-
- The brominated silyl-protected pyrrolo[2,3-b]pyridine, boronic acid, base, and palladium catalyst are combined in the solvent mixture.
- The reaction mixture is degassed and heated under nitrogen atmosphere.
- After completion, the mixture is cooled, acidified, and extracted.
- Purification is typically done via chromatography.
Outcome:
Formation of 5-aryl or 5-heteroaryl substituted pyrrolo[2,3-b]pyridine derivatives with the silyl protecting group intact.
Additional Functionalization and Purification
Ion Exchange Resin Treatment: To remove residual palladium and other impurities, the crude product is often treated with ion exchange resins such as DOWEX 50WX2-400 in methanol, stirring for several hours.
Workup: Acidification with hydrochloric acid, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and concentration under reduced pressure.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield Range (%) |
|---|---|---|---|---|
| 1 | Silyl Protection | TBDMS-Cl, imidazole/TEA, DCM/THF, 0 °C to RT, 1-12 h | 1-[(1,1-dimethylethyl)dimethylsilyl]-pyrrolo[2,3-b]pyridine | High (typically >80%) |
| 2 | Bromination | Br2 in chloroform or NBS + Et3N, 0 °C to RT, 10 min-16 h | 3-Bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-pyrrolo[2,3-b]pyridine | Moderate to High (60-90%) |
| 3 | Suzuki Coupling | Pd(dppf)Cl2, K2CO3, dioxane/water, 80 °C, 1-16 h | 5-Aryl/heteroaryl substituted silyl-protected pyrrolo[2,3-b]pyridine | Moderate to High (65-85%) |
| 4 | Purification and Ion Exchange | DOWEX resin in MeOH, acidification, extraction | Purified target compound | Variable |
Research Findings and Optimization Notes
The use of potassium tert-butoxide as a base in related ring-closure reactions has been shown to improve yield and reaction cleanliness compared to sodium hydride.
Bromination with NBS in the presence of triethylamine provides milder conditions and better selectivity compared to elemental bromine.
The Suzuki coupling efficiency is highly dependent on catalyst choice and solvent system; Pd(dppf)Cl2 with dioxane/water mixtures is preferred for these heterocycles.
Protecting the pyrrole nitrogen with TBDMS is crucial to prevent side reactions during bromination and coupling steps.
Ion exchange resin treatment effectively removes palladium residues, improving compound purity for biological testing.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: The presence of the bromo group makes it suitable for coupling reactions such as Suzuki or Heck coupling, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrrolopyridine derivatives exhibit promising anticancer properties. For instance, compounds similar to 1H-Pyrrolo[2,3-b]pyridine have been investigated for their ability to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. A notable study demonstrated that certain pyrrolopyridine derivatives can effectively induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Antiviral Properties
The antiviral potential of pyrrolopyridine derivatives has also been explored. These compounds have shown effectiveness against various viruses by inhibiting viral replication. For example, studies have reported that specific derivatives can interfere with the life cycle of HIV and other enveloped viruses by targeting viral glycoproteins . This property makes them candidates for further development as antiviral agents.
Organic Electronics
Pyrrolopyridine derivatives are being researched for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their unique electronic properties allow for improved charge transport and light emission, making them suitable materials for enhancing device efficiency. Research indicates that incorporating these compounds into device architectures can lead to significant improvements in performance metrics such as luminous efficiency and power conversion efficiency .
Enzyme Inhibition
The ability of 1H-Pyrrolo[2,3-b]pyridine derivatives to act as enzyme inhibitors has been documented in several studies. These compounds can selectively inhibit enzymes involved in critical biological processes, making them valuable tools in biochemical research. For instance, they have been shown to inhibit kinases that play a role in cell signaling pathways associated with cancer progression .
Receptor Modulation
Additionally, these compounds have been explored for their role as receptor modulators. They can bind to specific receptors and modulate their activity, which is crucial in drug design aimed at treating various diseases. The modulation of neurotransmitter receptors by pyrrolopyridine derivatives has implications for developing treatments for neurological disorders .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Anticancer | Demonstrated significant apoptosis induction in breast cancer cell lines using pyrrolopyridine derivatives. |
| Investigation of Antiviral Properties | Antiviral | Identified effective inhibition of HIV replication through interaction with viral glycoproteins. |
| Research on Organic Electronics | Material Science | Showed enhanced charge transport properties when incorporated into OLED devices leading to improved performance metrics. |
| Enzyme Inhibition Study | Biochemical | Highlighted selective inhibition of key kinases involved in cancer signaling pathways. |
| Receptor Modulation Research | Biochemical | Found effective modulation of neurotransmitter receptors impacting treatment approaches for neurological conditions. |
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can modulate signaling pathways, leading to the inhibition of cancer cell growth and metastasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at the 1-Position
1-(4-Methylphenylsulfonyl)-3-Bromo-5-Phenyl-1H-Pyrrolo[2,3-b]pyridine (CAS 890839-39-1)
- Structure : Features a sulfonyl group instead of TBDMS at position 1.
- Applications : Sulfonyl groups are common in kinase inhibitors for their electron-withdrawing effects, which may enhance binding to ATP pockets .
4-Chloro-1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-Pyrrolo[2,3-b]pyridine (Ref: 10-F600219)
Substituent Effects at the 3-Position
3-Iodo-1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-Pyrrolo[2,3-b]pyridine ()
- Structure : Iodine replaces bromine at position 3.
- Properties : Iodine’s larger size and higher leaving-group ability make it more reactive in Ullmann or Buchwald-Hartwig couplings. However, it is less stable under light and heat compared to bromine .
3-Nitro-1H-Pyrrolo[2,3-b]pyridine Derivatives ()
Functionalization at the 5-Position
5-(3,4-Dimethoxyphenyl)-3-Bromo-1H-Pyrrolo[2,3-b]pyridine ()
- Structure : Aryl group at position 5.
- Properties : Methoxy groups enhance π-π stacking with hydrophobic kinase pockets. The bromine at position 3 allows additional modifications, such as Suzuki couplings, to optimize binding affinity .
5-Phenyl-1H-Pyrrolo[2,3-b]pyridine (CAS 611205-38-0)
Key Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Analogues
*Calculated using ChemDraw. †Estimated based on analogous structures. ‡Yields from similar Sonogashira couplings .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- (CAS No. 226085-18-3) is particularly notable for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
- Molecular Formula : C14H11BrN2O2S
- Molecular Weight : 351.22 g/mol
- Structure : The compound features a pyrrolopyridine core with a bromine substituent and a silyl group, which may influence its reactivity and biological interactions.
Inhibition of Phosphodiesterases (PDEs)
Recent studies have indicated that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit selective inhibition of phosphodiesterase enzymes, particularly PDE4B. For instance, a related compound demonstrated an IC50 value ranging from 0.11 to 1.1 μM against PDE4B, indicating potent inhibitory activity. This inhibition leads to decreased levels of pro-inflammatory cytokines such as TNF-α in macrophages stimulated by lipopolysaccharides .
SGK-1 Kinase Inhibition
The compound has also been studied for its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). This kinase is implicated in various diseases, including cancer and metabolic disorders. Inhibition of SGK-1 can lead to therapeutic benefits in conditions mediated by this pathway .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[2,3-b]pyridine derivatives is highly dependent on their structural modifications. A systematic SAR study revealed that variations at specific positions on the pyrrolopyridine ring significantly affect potency and selectivity against different PDE isoforms. For example, certain substitutions enhanced selectivity for PDE4B over PDE4D, which is critical for minimizing side effects associated with non-selective inhibition .
Anti-inflammatory Effects
In preclinical models, compounds derived from the pyrrolo[2,3-b]pyridine framework were found to significantly reduce inflammation markers in various assays. For instance, one study highlighted the ability of a closely related derivative to inhibit TNF-α release in macrophages exposed to inflammatory stimuli by up to 99% at concentrations around 10 μM .
Cancer Cell Line Studies
In vitro studies have demonstrated that certain pyrrolo[2,3-b]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. These compounds induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Data Tables
| Biological Activity | IC50 (μM) | Target | Effect |
|---|---|---|---|
| PDE4B Inhibition | 0.11 - 1.1 | Phosphodiesterase | Anti-inflammatory |
| SGK-1 Kinase Inhibition | Not specified | SGK-1 | Potential anti-cancer effects |
| TNF-α Release Inhibition | <10 | Macrophages | Reduced inflammation |
Q & A
Q. What synthetic strategies are employed to introduce the tert-butyldimethylsilyl (TBS) protecting group to the 1H-pyrrolo[2,3-b]pyridine scaffold?
The TBS group is typically introduced via alkylation under basic conditions. For example, in N1-alkylation reactions, KOH and tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻) are used as catalysts with alkyl halides like benzyl bromide in THF. This method ensures regioselectivity at the N1 position while maintaining the integrity of reactive substituents like bromine at the C3 position .
Q. How are intermediates such as 3-bromo-1H-pyrrolo[2,3-b]pyridine characterized during synthesis?
Key characterization techniques include:
Q. What purification methods are effective for isolating 3-bromo-1-TBS-1H-pyrrolo[2,3-b]pyridine?
Flash column chromatography using solvent gradients (e.g., dichloromethane/ethyl acetate or hexane/acetone) is commonly employed. For polar derivatives, reverse-phase HPLC with methanol/water gradients may improve resolution .
Q. How does the bromine substituent at C3 influence reactivity in cross-coupling reactions?
The C3-bromo group facilitates Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids, enabling diversification of the pyrrolo[2,3-b]pyridine core. Pd(PPh₃)₄ or PdCl₂(dppf) catalysts with K₂CO₃ in toluene/EtOH mixtures (105°C) yield biaryl derivatives efficiently .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of FGFR inhibitory activity in 1H-pyrrolo[2,3-b]pyridine derivatives?
- Substituent positioning : The 3-bromo group enhances steric interactions with FGFR1’s hydrophobic pocket (e.g., G485), while the TBS group improves metabolic stability.
- IC₅₀ analysis : Derivatives with electron-withdrawing groups (e.g., -CF₃) at C5 show enhanced FGFR1 inhibition (IC₅₀ = 7–25 nM vs. FGFR1–3).
- Binding mode studies : Molecular docking reveals hydrogen bonding between the pyrrolo[2,3-b]pyridine core and FGFR1’s hinge region (e.g., D641) .
Q. What experimental approaches resolve contradictions in isoform selectivity (e.g., FGFR1 vs. FGFR4 IC₅₀)?
- Kinase profiling : Broad-panel assays (e.g., Eurofins KinaseProfiler) identify off-target effects.
- Mutagenesis studies : Substituting FGFR4’s gatekeeper residue (V550) with FGFR1’s homologous residue (V561) can elucidate steric/electronic determinants of selectivity .
Q. How do computational methods (e.g., QSAR or DFT) correlate ionization potential with biological activity?
Semi-empirical molecular orbital calculations (e.g., PM6) demonstrate that lower ionization potentials (e.g., 8.5–9.0 eV) in 3-bromo derivatives correlate with enhanced fungicidal activity against Pyricularia oryzae. This aligns with improved membrane permeability and target engagement .
Q. What strategies mitigate instability of 3-amino-pyrrolo[2,3-b]pyridine intermediates during synthesis?
- In-situ derivatization : Immediate acylation (e.g., nicotinoyl chloride) prevents decomposition.
- Low-temperature handling : Storing intermediates at –20°C under inert atmosphere reduces oxidation .
Methodological Considerations
- Kinase assay protocols : Use ADP-Glo™ assays (Promega) to measure FGFR1–4 inhibition in 4T1 breast cancer cells. Include staurosporine as a positive control .
- Molecular docking : Employ AutoDock Vina with FGFR1 crystal structure (PDB: 3RHX) to predict binding modes. Validate with MM-GBSA free energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
